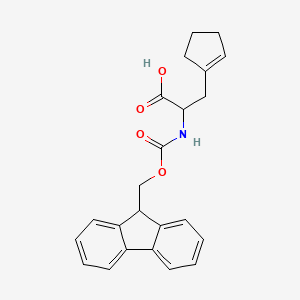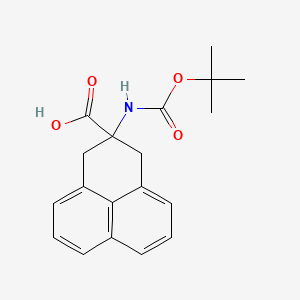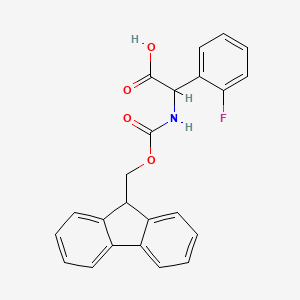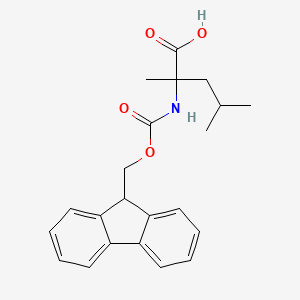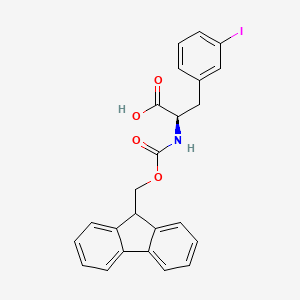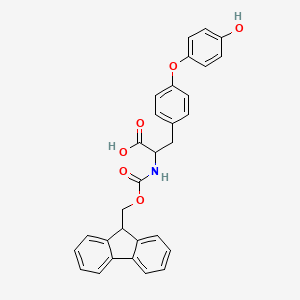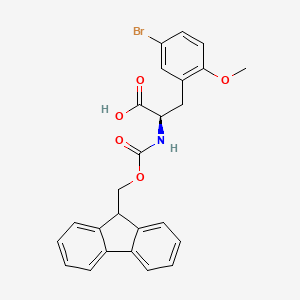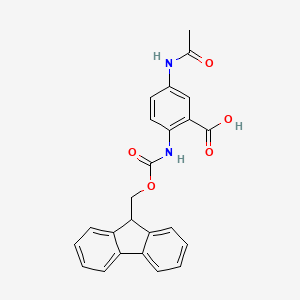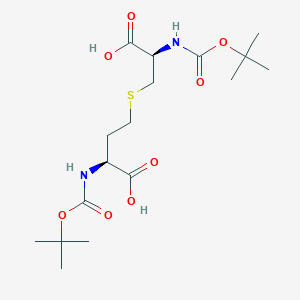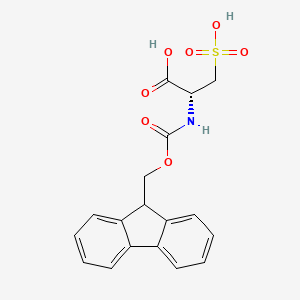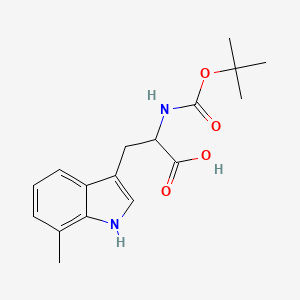
Boc-7-methyl-DL-tryptophan
Descripción general
Descripción
Boc-7-methyl-DL-tryptophan is a chemical compound with the molecular formula C17H22N2O4 and a molecular weight of 318.38 . It is a solid substance that is soluble in DMF (1 mmol/ml) .
Molecular Structure Analysis
The molecular structure of this compound consists of 17 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The structure includes an indole ring, which is a key feature of tryptophan and its derivatives .
Physical And Chemical Properties Analysis
This compound is a solid substance. It is soluble in DMF (1 mmol/ml). It has a predicted boiling point of 540.20° C at 760 mmHg and a predicted density of 1.24 g/cm3 .
Safety and Hazards
When handling Boc-7-methyl-DL-tryptophan, it is advised to avoid dust formation and avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Mecanismo De Acción
Target of Action
Boc-7-methyl-DL-tryptophan primarily targets the enzyme indoleamine 2,3-dioxygenase (IDO) . IDO is an intracellular enzyme that plays a crucial role in tryptophan metabolism. It exerts an immunosuppressive effect, facilitating the immune escape of tumors .
Mode of Action
This compound interacts with its target, IDO, by inhibiting its activity . This inhibition disrupts the process of tryptophan depletion, which is a key mechanism through which IDO exerts its immunosuppressive effect .
Biochemical Pathways
This compound affects the kynurenine pathway, which is one of the major pathways of tryptophan metabolism . By inhibiting IDO, this compound disrupts the conversion of tryptophan into kynurenine, a metabolite that significantly affects mammalian physiology, including gastrointestinal functions, immunity, metabolism, and the nervous system .
Result of Action
The inhibition of IDO by this compound results in the disruption of tryptophan metabolism, leading to a decrease in the production of kynurenine . This disruption can mitigate the immunosuppressive effect exerted by IDO, thereby preventing the immune escape of tumors .
Análisis Bioquímico
Biochemical Properties
Boc-7-methyl-DL-tryptophan plays a significant role in various biochemical reactions. It interacts with enzymes such as indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), which are involved in the kynurenine pathway of tryptophan metabolism . These interactions lead to the modulation of tryptophan catabolism, affecting the levels of downstream metabolites such as kynurenine and its derivatives . Additionally, this compound can influence the activity of proteins involved in immune responses and inflammation .
Cellular Effects
This compound has been shown to impact various cellular processes. It can modulate cell signaling pathways, including the JAK-STAT pathway, by influencing the expression of genes involved in immune regulation . The compound also affects cellular metabolism by altering the levels of metabolites in the kynurenine pathway . Furthermore, this compound can influence gene expression, leading to changes in the production of cytokines and other signaling molecules .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with enzymes such as IDO and TDO . These interactions result in the inhibition or activation of these enzymes, leading to changes in the levels of tryptophan metabolites . The compound can also modulate gene expression by influencing transcription factors and other regulatory proteins . This modulation can lead to changes in the production of cytokines and other signaling molecules involved in immune responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its degradation can lead to the formation of by-products that may influence cellular function . Long-term studies have shown that this compound can have sustained effects on cellular metabolism and gene expression . These effects are often dependent on the concentration and duration of exposure to the compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate immune responses and inflammation without causing significant toxicity . At higher doses, this compound can lead to adverse effects such as hepatotoxicity and immune suppression . These threshold effects highlight the importance of careful dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in the kynurenine pathway of tryptophan metabolism . It interacts with enzymes such as IDO and TDO, leading to the production of kynurenine and its derivatives . These metabolites play crucial roles in immune regulation, inflammation, and neurotransmission . The compound can also affect metabolic flux and the levels of other metabolites in the pathway .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the localization and accumulation of the compound in specific cellular compartments . The distribution of this compound can affect its activity and function in different tissues .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its activity and function can be influenced by targeting signals and post-translational modifications that direct it to specific organelles . The subcellular localization of this compound plays a crucial role in its biochemical effects and interactions with other biomolecules .
Propiedades
IUPAC Name |
3-(7-methyl-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-10-6-5-7-12-11(9-18-14(10)12)8-13(15(20)21)19-16(22)23-17(2,3)4/h5-7,9,13,18H,8H2,1-4H3,(H,19,22)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBJFQWNCYKIEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)CC(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


